molecular formula C14H12Cl2N2O2 B11669484 N'-[(E)-(3,4-dichlorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide

N'-[(E)-(3,4-dichlorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide

Cat. No.: B11669484
M. Wt: 311.2 g/mol
InChI Key: DWIQQRATPOGBKL-REZTVBANSA-N
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Description

N'-[(E)-(3,4-Dichlorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide is a hydrazone derivative synthesized via condensation of 2,5-dimethylfuran-3-carbohydrazide with 3,4-dichlorobenzaldehyde. Its structure features a furan ring substituted with methyl groups (positions 2 and 5) and a hydrazone linkage to a 3,4-dichlorophenyl group.

Molecular Formula: C₁₄H₁₁Cl₂N₂O₂
Molecular Weight: 326.16 g/mol
Key Features:

  • Dichlorophenyl group (3,4-substitution pattern).
  • Methyl-substituted furan core.
  • Hydrazone (-NH-N=C-) functional group.

Properties

Molecular Formula

C14H12Cl2N2O2

Molecular Weight

311.2 g/mol

IUPAC Name

N-[(E)-(3,4-dichlorophenyl)methylideneamino]-2,5-dimethylfuran-3-carboxamide

InChI

InChI=1S/C14H12Cl2N2O2/c1-8-5-11(9(2)20-8)14(19)18-17-7-10-3-4-12(15)13(16)6-10/h3-7H,1-2H3,(H,18,19)/b17-7+

InChI Key

DWIQQRATPOGBKL-REZTVBANSA-N

Isomeric SMILES

CC1=CC(=C(O1)C)C(=O)N/N=C/C2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NN=CC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3,4-dichlorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide typically involves the condensation reaction between 3,4-dichlorobenzaldehyde and 2,5-dimethylfuran-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours to ensure complete reaction. The product is then purified by recrystallization from an appropriate solvent.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3,4-dichlorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atoms.

Major Products

    Oxidation: Oxidized derivatives of the furan ring or the hydrazide group.

    Reduction: Corresponding amines.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

N’-[(E)-(3,4-dichlorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an enzyme inhibitor and its pharmacological activities.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of N’-[(E)-(3,4-dichlorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide involves its interaction with biological targets such as enzymes or receptors. The Schiff base moiety can form stable complexes with metal ions, which can inhibit enzyme activity by binding to the active site. Additionally, the compound’s hydrazide group can interact with various biomolecules, disrupting their normal function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Bioactivity
Compound Name Substituent Key Biological Activities LogP Solubility
N'-[(E)-(3,4-Dichlorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide 3,4-Cl₂ Antimicrobial, Anticancer (IC₅₀: 0.007 µM in some analogs) ~5.2 Low (aqueous)
N'-[(E)-(2,3-Dichlorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide () 2,3-Cl₂ Moderate antimicrobial activity ~5.0 Low
N'-[(E)-(2,4-Dimethoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide () 2,4-OCH₃ Fluorescence properties, weaker bioactivity ~3.8 Moderate
N'-[(E)-(2-Ethoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide () 2-OCH₂CH₃ Nucleophilic reactivity, limited cytotoxicity ~4.5 Moderate

Key Observations :

  • Chlorine Position : 3,4-Dichloro substitution (target compound) shows higher potency than 2,3-dichloro analogs due to optimized electron-withdrawing effects and steric alignment with biological targets .
  • Methoxy vs. Chloro : Methoxy groups (e.g., 2,4-dimethoxy in ) reduce lipophilicity (LogP ~3.8) but diminish bioactivity compared to dichloro derivatives.
  • Ethoxy Substitution : Ethoxy groups increase steric bulk, reducing binding efficiency in enzymatic assays .
Functional Group Variations
Compound Class Example Unique Properties
Hydrazones with Triazole Moieties () N'-[(E)-(2,6-Dichlorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide Enhanced hydrogen bonding via triazole-sulfanyl groups; improved IC₅₀ values (~0.1 µM) in kinase inhibition assays.
Benzohydrazides () N'-[(E)-(2,3-Dichlorophenyl)methylidene]-3,5-dihydroxybenzohydrazide Hydroxyl groups improve solubility but reduce cellular uptake due to polarity.
Pyrazoline Derivatives () 1-(4-Ethoxycarbonylphenyl)-5-(3,4-dimethoxyphenyl)-3-pyrazoline Anti-inflammatory activity (COX-2 inhibition) but no significant antimicrobial effects.

Mechanistic Insights :

  • The 3,4-dichlorophenyl group in the target compound enhances DNA intercalation and topoisomerase inhibition, critical for anticancer activity .
  • Triazole-containing analogs () exhibit better pharmacokinetic profiles due to metabolic stability but require complex synthesis .
Solubility and Toxicity Trade-offs
  • High Lipophilicity: The target compound’s LogP >5 (similar to ) limits aqueous solubility, necessitating formulation strategies like nanoparticle encapsulation .
  • Toxicity Profile : Hydrazones generally show organ-specific toxicity (e.g., respiratory irritation in ). The 3,4-dichloro derivative’s higher potency may correlate with increased hepatotoxicity risks .

Biological Activity

N'-[(E)-(3,4-dichlorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

  • Chemical Formula : C14H14Cl2N4O2
  • SMILES Notation : Cc1oc(c(c1)C(=O)N/N=C/c1ccc(c(c1)Cl)Cl)C(=O)N

Synthesis Methodologies

The synthesis of this compound typically involves the condensation reaction between 3,4-dichlorobenzaldehyde and 2,5-dimethylfuran-3-carbohydrazide. The reaction conditions often include solvents such as ethanol and catalysts to enhance yield and purity.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. The compound's ability to scavenge free radicals has been quantified using assays such as DPPH and ABTS.

Assay TypeIC50 Value (µM)
DPPH15.2
ABTS12.8

Antimicrobial Activity

The compound has shown promising results against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Enzyme Inhibition Studies

This compound has also been evaluated for its inhibitory effects on key enzymes involved in various biological pathways.

  • Monoamine Oxidase (MAO) : The compound acts as a reversible inhibitor of MAO-A and MAO-B.
    • IC50 Values :
      • MAO-A: 0.35 µM
      • MAO-B: 1.97 µM
  • Acetylcholinesterase (AChE) : Moderate inhibition was observed with an IC50 of 16.1 µM.

Case Studies

Case Study 1 : A study conducted by evaluated the compound's effect on neurodegenerative diseases by inhibiting MAOs. The results indicated that the compound could potentially serve as a therapeutic agent for conditions like Alzheimer's disease.

Case Study 2 : Another research effort focused on the antimicrobial properties of the compound against resistant bacterial strains, showcasing its potential as an alternative treatment in the face of rising antibiotic resistance .

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